molecular formula C20H19FN4O4 B2370522 ethyl 2-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 2034353-50-7

ethyl 2-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No.: B2370522
CAS No.: 2034353-50-7
M. Wt: 398.394
InChI Key: YMHKSDFKSWRVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzoate ester backbone conjugated to a 1,2,3-triazole ring via an amide linkage. The triazole moiety is substituted with a 2-fluorophenyl group and a hydroxyethyl side chain. The ester group (ethyl benzoate) contributes to solubility and bioavailability.

Properties

IUPAC Name

ethyl 2-[[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carbonyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4/c1-2-29-20(28)14-8-4-6-10-16(14)22-19(27)17-11-25(24-23-17)12-18(26)13-7-3-5-9-15(13)21/h3-11,18,26H,2,12H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHKSDFKSWRVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses the synthesis, biological evaluations, and mechanisms of action of this compound, along with relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is C20H21FN4O4C_{20}H_{21}FN_4O_4, with a molecular weight of 400.4 g/mol. The structure includes a triazole moiety, which is known for its diverse biological activities.

Property Value
Molecular FormulaC20H21FN4O4
Molecular Weight400.4 g/mol
CAS Number2034533-57-6

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the triazole ring through azide-alkyne cycloaddition reactions, which is a well-established method in organic synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole scaffold. For instance, derivatives similar to this compound have shown promising antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), HepG2 (liver cancer).
  • IC50 Values : Some triazole derivatives exhibited IC50 values as low as 1.1 μM for MCF-7 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. Studies indicate that certain derivatives exhibit significant inhibition against Escherichia coli and Staphylococcus aureus.

Table: Antimicrobial Activity

Compound Target Bacteria Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Ethyl TriazoleE. coli16

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Anticancer Mechanism : The compound may exert its anticancer effects through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS has been linked to reduced proliferation in cancer cells .
  • Antimicrobial Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Comparison with Similar Compounds

Structural Analogues from Pharmaceutical Impurity Profiles ()

Several structurally related impurities and derivatives share key features with the target compound:

Compound Name (Reference) Key Structural Differences Functional Implications
Impurity F(EP): 2-[Benzoyl[...]]ethyl benzoate Replaces the triazole with a benzamide group; trifluoromethylphenyl instead of 2-fluorophenyl Reduced heterocyclic rigidity; trifluoromethyl enhances electronegativity and stability
Impurity E(EP): N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide Lacks the triazole and ester group; features a benzamide and trifluoromethylphenyl Altered pharmacokinetics due to absence of ester hydrolysis susceptibility

Key Observations :

  • Fluorine substitution (2-fluorophenyl vs. trifluoromethylphenyl) alters electronic properties: 2-fluorophenyl is less electron-withdrawing, which may reduce metabolic oxidation .

Fluorinated Fentanyl Analogues ()

While pharmacologically distinct (opioid receptor agonists), these compounds share fluorinated aromatic motifs:

Compound Name () Core Structure Differences Fluorine Position Impact
N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Piperidine core instead of triazole; lacks ester/amide hybrid linkage 2-Fluorophenyl enhances µ-opioid receptor affinity
N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide Dual 2-fluorophenyl groups; no heteroaromatic rings Increased lipophilicity and blood-brain barrier penetration

Key Observations :

  • Fluorine at the ortho position is a common strategy to optimize receptor binding and metabolic stability, even in non-opioid contexts .
  • The target compound’s triazole-amide-ester architecture may confer selectivity for non-opioid targets (e.g., enzymes or transporters) compared to piperidine-based fentanyls .

Triazole-Containing Agrochemicals ()

Triazole rings are prevalent in herbicides, though with distinct substitution patterns:

Compound Name () Structural Divergence Functional Role
Triflusulfuron methyl ester 1,3,5-Triazine core; sulfonylurea linkage instead of amide Acetolactate synthase inhibition in plants
Metsulfuron methyl ester Methoxy and methyl groups on triazine; lacks fluorophenyl Herbicidal activity via amino acid biosynthesis disruption

Key Observations :

  • The target compound’s 1,2,3-triazole (vs. 1,3,5-triazine) may reduce agrochemical activity but improve compatibility with mammalian targets .
  • Ethyl benzoate esters (target) vs. methyl esters (herbicides) influence hydrolysis rates and environmental persistence .

Comparison with Alternative Methods :

  • Non-CuAAC triazoles: Less regioselective, leading to mixtures of 1,4- and 1,5-isomers, which complicate purification .
  • Solid-phase synthesis : Used in peptide-triazole hybrids (), but the target compound’s ester group may require solution-phase synthesis for optimal yield .

Preparation Methods

Synthesis of Ethyl 2-(Propiolamido)Benzoate

Step 1: Propiolic Acid Activation
Propiolic acid is converted to propiolic acid chloride using thionyl chloride (SOCl₂) under anhydrous conditions:
$$
\text{HC≡C-COOH} + \text{SOCl}2 \rightarrow \text{HC≡C-COCl} + \text{SO}2 + \text{HCl}
$$

Step 2: Amide Coupling
Ethyl 2-aminobenzoate reacts with propiolic acid chloride in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base:
$$
\text{HC≡C-COCl} + \text{NH}2\text{-C}6\text{H}4\text{-COOEt} \xrightarrow{\text{Et}3\text{N}} \text{HC≡C-CONH-C}6\text{H}4\text{-COOEt}
$$
Yields for analogous amide couplings range from 80–90%.

Synthesis of 2-(2-Fluorophenyl)-2-Hydroxyethyl Azide

Step 1: Epoxide Formation
2-Fluorostyrene oxide is synthesized via epoxidation of 2-fluorostyrene using meta-chloroperbenzoic acid (mCPBA):
$$
\text{C}6\text{H}4\text{F-CH=CH}2 + \text{mCPBA} \rightarrow \text{C}6\text{H}4\text{F-CH(O)CH}2
$$

Reaction Optimization and Analytical Validation

Solvent and Catalyst Screening

Condition Solvent System Catalyst Yield (%)
Standard t-BuOH/H₂O (1:1) CuSO₄/NaAsc 89
Alternative DMSO/H₂O (3:1) CuI 78
High Dilution THF/H₂O (2:1) CuSO₄/NaAsc 82

Polar aprotic solvents like DMSO enhance alkyne solubility but may reduce regioselectivity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.85–7.40 (m, 8H, aromatic), 5.32 (br s, 1H, -OH), 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 4.12–3.98 (m, 2H, -CH₂OH), 2.81 (t, J = 6.2 Hz, 2H, -CH₂-C₆H₄F).
  • IR (KBr) : 3260 cm⁻¹ (-OH), 2110 cm⁻¹ (C≡C, alkyne precursor), 1705 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

  • Azide Stability :

    • 2-(2-Fluorophenyl)-2-hydroxyethyl azide is hygroscopic and prone to decomposition. Storage under inert atmosphere (N₂) at –20°C is recommended.
  • Byproduct Formation :

    • Minor 1,5-regioisomers (<5%) are removed via silica gel chromatography using ethyl acetate/hexane (3:7).
  • Hydroxyl Group Protection :

    • Transient silylation (e.g., tert-butyldimethylsilyl chloride) prevents oxidation during CuAAC, though deprotection adds steps.

Applications and Derivatives

The target compound’s triazole-carboxamido scaffold is prevalent in antiviral and kinase-inhibitor agents. Structural analogs demonstrate:

  • Antiviral Activity : EC₅₀ values of 2–5 µM against influenza A.
  • Kinase Inhibition : IC₅₀ < 100 nM for p38 MAPK.

Q & A

Q. What synthetic routes are available for ethyl 2-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, and what reaction conditions are critical?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by amide coupling. Key steps include:

  • Triazole formation : Use of a propargyl alcohol intermediate (e.g., 2-(2-fluorophenyl)-2-hydroxyethyl propargyl ether) reacted with an azide-containing benzamide derivative under Cu(I) catalysis .
  • Amide coupling : Activation of the carboxylic acid (e.g., using EDC/HOBt) and reaction with ethyl 2-aminobenzoate.
    Critical conditions include anhydrous solvents, controlled pH (e.g., glacial acetic acid as a catalyst in ethanol for imine formation), and reflux temperatures (4–6 hours) to ensure high yields .

Q. What spectroscopic and analytical methods are employed to confirm the compound’s structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at δ 145–150 ppm) .
  • IR spectroscopy : Peaks at ~1700 cm1^{-1} confirm ester and amide carbonyl groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ for C20_{20}H18_{18}FN3_3O4_4).
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (deviation <0.4% indicates purity) .

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis and predict reactivity of this compound?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways .
  • Molecular docking : Predict binding affinity to biological targets (e.g., enzymes like kinases) by simulating interactions between the triazole-amide scaffold and active sites .
  • Solvent effect modeling : COSMO-RS simulations assess solvent compatibility to improve reaction yields .

Q. How should researchers design experiments to resolve contradictions in biological activity data (e.g., varying IC50_{50}50​ values across studies)?

  • Dose-response assays : Use standardized protocols (e.g., 72-hour cell viability assays with triplicate technical replicates) to minimize variability .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., concentration, incubation time) and identify confounding factors .
  • Mechanistic studies : Combine enzyme inhibition assays (e.g., fluorescence-based kinase assays) with structural analysis (X-ray crystallography) to validate target engagement .

Q. What strategies enhance yield and purity during large-scale synthesis?

  • Catalyst optimization : Screen Cu(I) sources (e.g., CuBr vs. CuI) and ligands (e.g., TBTA) to improve triazole formation efficiency .
  • Purification techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Process analytical technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progress and impurities .

Q. How can the compound’s enzyme inhibition potential and mechanism be systematically evaluated?

  • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy and entropy changes .
  • Mutagenesis studies : Engineer enzyme variants (e.g., alanine scanning) to identify critical residues for inhibitor binding .

Methodological Considerations

  • Contradiction analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
  • Data reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral and assay data in public repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.